![molecular formula C7H13NO2 B2787770 (5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine CAS No. 2307780-36-3](/img/structure/B2787770.png)
(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine
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Overview
Description
“(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine” is a chemical compound with the CAS Number: 2307780-36-3 . It has a molecular weight of 143.19 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO2/c1-2-10-7-5-9-4-6 (7)3-8-1/h6-8H,1-5H2/t6-,7+/m1/s1 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Mechanism of Action
The mechanism of action of (5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine is not fully understood. However, it is believed to interact with neurotransmitter receptors in the brain, leading to the modulation of neuronal activity. This compound has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and seizures. It has also been found to interact with the serotonin receptor, which plays a role in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to modulate the activity of various neurotransmitters in the brain, leading to changes in behavior and mood. It has also been found to possess antimicrobial activity, which may be due to its ability to disrupt bacterial cell membranes. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine in lab experiments include its unique molecular structure, which makes it an attractive target for drug design and development. Additionally, the synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for drug development. However, the limitations include the lack of understanding of its mechanism of action and potential side effects, which need to be further studied before it can be used in clinical trials.
Future Directions
There are several future directions for the study of (5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine. One potential direction is the development of new drugs based on the molecular structure of this compound. Another direction is the study of its mechanism of action and potential side effects, which may provide insights into its therapeutic potential. Additionally, the antimicrobial and anti-inflammatory properties of this compound may be further explored for the development of new antibiotics and anti-inflammatory drugs.
Synthesis Methods
The synthesis of (5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine involves the reaction of 2,5-dimethoxytetrahydrofuran with N-chlorosuccinimide in the presence of a Lewis acid catalyst. This reaction results in the formation of an intermediate, which is then reacted with a primary amine to yield the desired product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for drug development.
Scientific Research Applications
(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of neurological disorders. Additionally, this compound has been found to exhibit antimicrobial activity, which may be useful in the development of new antibiotics.
Safety and Hazards
properties
IUPAC Name |
(5aR,8aR)-2,3,4,5,5a,6,8,8a-octahydrofuro[3,4-f][1,4]oxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7-5-9-4-6(7)3-8-1/h6-8H,1-5H2/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAUZDVULYPODU-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2COCC2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2COC[C@H]2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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